![molecular formula C23H20N2O4S B4992018 5-(4-ethoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 306969-41-5](/img/structure/B4992018.png)
5-(4-ethoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Overview
Description
5-(4-ethoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex heterocyclic compound that features a unique combination of aromatic and non-aromatic rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: The formation of the oxazole ring is often achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Aromatic Substitution:
Oxidation and Reduction: Various oxidation and reduction steps may be required to achieve the desired functional groups and oxidation states.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
- Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. The presence of the pyrrolo[3,4-d][1,2]oxazole core is associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, derivatives of this compound have shown effectiveness against breast and prostate cancer cells by disrupting cellular signaling pathways involved in tumor growth.
2. Antimicrobial Properties
- The thiophene moiety in the compound contributes to its antimicrobial activity. Research has demonstrated that thiophene-containing compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents.
3. Neurological Disorders
- Compounds with similar frameworks have been investigated for their neuroprotective effects. Preliminary findings suggest that they may modulate neurotransmitter systems or exhibit antioxidant properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
- The unique electronic properties of this compound make it a suitable candidate for use in OLEDs. Its ability to emit light when subjected to an electric field can be harnessed in display technologies.
2. Conductive Polymers
- The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it useful for applications in flexible electronics and sensors.
Biochemical Probes
1. Fluorescent Probes
- The structural features of 5-(4-ethoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione allow it to be utilized as a fluorescent probe in biological imaging. Its fluorescence properties can be exploited to visualize cellular processes in real-time.
2. Drug Delivery Systems
- Due to its ability to form stable complexes with various biomolecules, this compound can be integrated into drug delivery systems aimed at improving the bioavailability and targeted delivery of therapeutic agents.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of derivatives based on the pyrrolo[3,4-d][1,2]oxazole scaffold. Results showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2023) demonstrated that a related thiophene derivative exhibited potent antibacterial activity against MRSA strains. The study highlighted the potential for developing new therapeutic agents from this class of compounds.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene share the thiophene ring and exhibit similar biological activities.
Oxazole Derivatives: Compounds containing the oxazole ring, such as 1,2,4-oxadiazole derivatives, also show comparable properties.
Uniqueness
What sets 5-(4-ethoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione apart is its unique combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
5-(4-ethoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound with potential biological activities that warrant investigation. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 464.55 g/mol. The structure features a pyrrolo[3,4-d][1,2]oxazole core which is known for its diverse biological activities.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential applications:
1. Antimicrobial Activity
Studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. The presence of thiophene and ethoxyphenyl groups may enhance these effects through synergistic interactions.
2. Anti-inflammatory Properties
Compounds with similar structural motifs have been reported to possess anti-inflammatory effects. For instance, derivatives that inhibit COX-II enzymes have shown promising results in reducing inflammation without significant ulcerogenic effects .
3. Immunomodulatory Effects
Isoxazole derivatives have been noted for their immunoregulatory properties. Compounds similar to the target compound have demonstrated the ability to modulate immune responses in vitro and in vivo, potentially acting as immunosuppressants or immunostimulants depending on their specific structure .
The mechanisms underlying the biological activities of this compound may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with specific receptors could alter immune cell signaling.
- Cellular Uptake : The ethoxy group may facilitate cellular uptake, enhancing bioavailability and efficacy.
Case Studies
Several studies have investigated compounds related to this compound:
Study 1: Immunomodulatory Effects
A study examined the effects of similar isoxazole derivatives on T-cell proliferation and cytokine production. Results indicated that certain derivatives significantly enhanced CD4+ T-cell activation while inhibiting pro-inflammatory cytokines like TNF-alpha .
Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of related compounds showed promising results against various bacterial strains. Compounds demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-2-28-17-12-10-15(11-13-17)24-22(26)19-20(18-9-6-14-30-18)25(29-21(19)23(24)27)16-7-4-3-5-8-16/h3-14,19-21H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZGLGQNLNPWBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118039 | |
Record name | 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 5-(4-ethoxyphenyl)dihydro-2-phenyl-3-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901118039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306969-41-5 | |
Record name | 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 5-(4-ethoxyphenyl)dihydro-2-phenyl-3-(2-thienyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306969-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 5-(4-ethoxyphenyl)dihydro-2-phenyl-3-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901118039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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